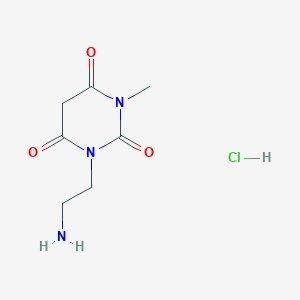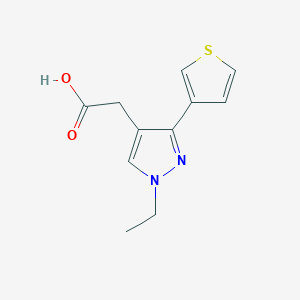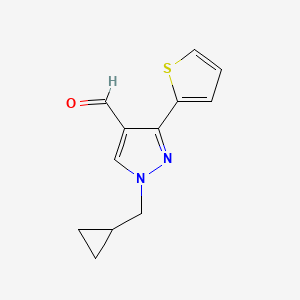
1-(2-aminoethyl)-3-methylpyrimidine-2,4,6(1H,3H,5H)-trione hydrochloride
Übersicht
Beschreibung
1-(2-aminoethyl)-3-methylpyrimidine-2,4,6(1H,3H,5H)-trione hydrochloride, otherwise known as AEMPT, is a synthetic compound that has been used in a variety of scientific applications, including biochemical and physiological studies. AEMPT is a derivative of pyrimidine and is composed of a pyrimidine ring and an aminoethyl group. It is a water-soluble compound that can be used in a variety of research applications.
Wissenschaftliche Forschungsanwendungen
AEMPT has been used in a variety of scientific research applications, including biochemical and physiological studies. It has been used to study the effects of drugs on the body, as well as to study the effects of certain proteins on the body. AEMPT has also been used to study the effects of certain hormones on the body.
Wirkmechanismus
AEMPT works by inhibiting the activity of certain enzymes in the body. The exact mechanism of action of AEMPT is not yet fully understood, but it is thought to act by binding to certain enzymes and preventing them from functioning. This inhibition of enzyme activity can lead to a variety of physiological effects.
Biochemical and Physiological Effects
AEMPT has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, which can lead to a variety of physiological effects, such as increased blood pressure, increased heart rate, and increased respiration rate. AEMPT has also been found to have anti-inflammatory effects, as well as to reduce the production of certain hormones, such as cortisol.
Vorteile Und Einschränkungen Für Laborexperimente
AEMPT has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of using AEMPT is that it is a water-soluble compound, which makes it easy to use in a variety of experiments. Additionally, AEMPT is a relatively stable compound, which makes it suitable for long-term storage. However, AEMPT can be toxic when used in large doses, and it can also cause irritation to the skin and eyes.
Zukünftige Richtungen
AEMPT has a number of potential future applications in scientific research. One potential application is in the development of new drugs that target specific enzymes. Additionally, AEMPT could be used to study the effects of certain hormones on the body, as well as to study the effects of certain proteins on the body. Additionally, AEMPT could be used to develop new treatments for various diseases and conditions, such as cancer and diabetes. Finally, AEMPT could be used to develop new ways to deliver drugs to specific parts of the body.
Eigenschaften
IUPAC Name |
1-(2-aminoethyl)-3-methyl-1,3-diazinane-2,4,6-trione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O3.ClH/c1-9-5(11)4-6(12)10(3-2-8)7(9)13;/h2-4,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFEMVAMHSJOCGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC(=O)N(C1=O)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-aminoethyl)-3-methylpyrimidine-2,4,6(1H,3H,5H)-trione hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2,2,2-trifluoroethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine](/img/structure/B1482975.png)












